3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
Overview
Description
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these three distinct rings in its structure allows for a variety of chemical interactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Uniqueness
3-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is unique due to the combination of the thiophene, pyrazole, and piperidine rings in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-thiophen-2-ylpyrazol-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-10(9-13-6-1)15-7-5-11(14-15)12-4-2-8-16-12/h2,4-5,7-8,10,13H,1,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFBUWYBIGYANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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